molecular formula C21H21N3O4 B3696847 (E)-2-cyano-N-cyclohexyl-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]prop-2-enamide

(E)-2-cyano-N-cyclohexyl-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]prop-2-enamide

Cat. No.: B3696847
M. Wt: 379.4 g/mol
InChI Key: QHWMSRLJFDILSL-LFIBNONCSA-N
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Description

(E)-2-cyano-N-cyclohexyl-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]prop-2-enamide is a complex organic compound with a unique structure that includes a cyano group, a cyclohexyl group, and a furan ring substituted with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-N-cyclohexyl-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]prop-2-enamide typically involves multi-step organic reactions. The starting materials often include cyclohexylamine, 4-methyl-3-nitrobenzaldehyde, and furan derivatives. The key steps in the synthesis may involve:

    Condensation Reactions: Combining cyclohexylamine with 4-methyl-3-nitrobenzaldehyde to form an intermediate Schiff base.

    Cyclization: Introducing the furan ring through cyclization reactions.

    Addition of Cyano Group: Incorporating the cyano group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N-cyclohexyl-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form amine derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) and acids (H₂SO₄).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated furan derivatives.

Scientific Research Applications

(E)-2-cyano-N-cyclohexyl-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-cyclohexyl-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The nitrophenyl group may contribute to the compound’s biological activity by interacting with enzymes and receptors. The furan ring can enhance the compound’s stability and facilitate its binding to target molecules.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Ringer’s Lactate Solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water.

Uniqueness

(E)-2-cyano-N-cyclohexyl-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]prop-2-enamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

(E)-2-cyano-N-cyclohexyl-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-14-7-8-15(12-19(14)24(26)27)20-10-9-18(28-20)11-16(13-22)21(25)23-17-5-3-2-4-6-17/h7-12,17H,2-6H2,1H3,(H,23,25)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWMSRLJFDILSL-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3CCCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3CCCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-2-cyano-N-cyclohexyl-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]prop-2-enamide
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(E)-2-cyano-N-cyclohexyl-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]prop-2-enamide

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